![molecular formula C13H11NO3S B2852042 4-[(Thiophen-2-ylformamido)methyl]benzoic acid CAS No. 392716-12-0](/img/structure/B2852042.png)
4-[(Thiophen-2-ylformamido)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is represented by the InChI code: 1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Thiopurine Methyltransferase Inhibition
A study investigated the inhibition of thiopurine methyltransferase (TPMT) by various substituted benzoic acids, aiming to understand the enzyme's interaction with benzoic acid inhibitors and thiophenol substrates. The research could offer insights into the development of therapeutic agents targeting TPMT-related diseases (Ames et al., 1986).
Corrosion Inhibition
New benzimidazole derivatives based on 8-hydroxyquinoline, including substituted benzoic acids, were synthesized and characterized for their anticorrosive activity on steel in hydrochloric acid solutions. The findings highlight the potential of these compounds in protecting industrial materials against corrosion (Rbaa et al., 2020).
Solar Energy Conversion
Research on phenanthrocarbazole dye-sensitized solar cells explored the impacts of different electron-acceptors, including benzoic acid derivatives, on the photovoltaic performance and stability of these cells. This study contributes to the development of efficient and stable dye-sensitized solar cells for solar energy conversion (Yang et al., 2016).
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated the antibacterial and antifungal activities of thiophenyl derivatives. For instance, novel quinuclidinone derivatives were designed and synthesized, showing potential as anti-cancer agents. This research opens pathways for developing new therapeutic agents for treating cancer (Soni et al., 2015).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The results showed promising applications in developing luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).
Polymer Solar Cells
An alternating copolymer incorporating thiophenyl derivatives was synthesized for use as the donor material in high-efficiency polymer solar cells. The study demonstrates the potential of such copolymers in improving solar cell performance (Qin et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(thiophene-2-carbonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOSKQRJWMNHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

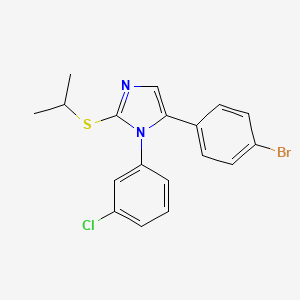
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)
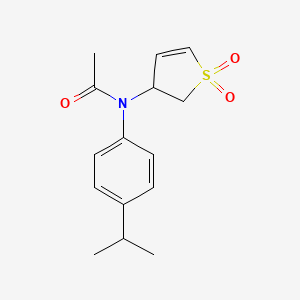
![methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2851964.png)
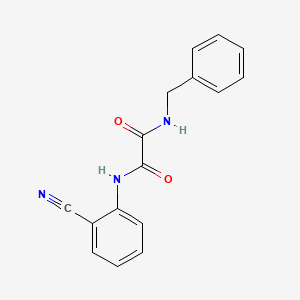
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)
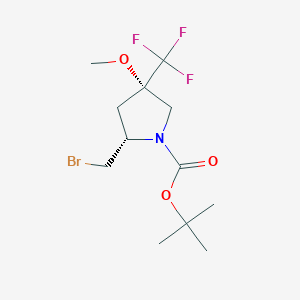
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)
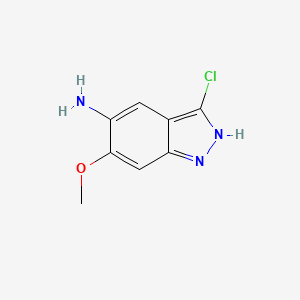
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)
![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)